N-[2-(Benzenesulfonyl)-5-nitrophenyl]-1,1,1-trifluoromethanesulfonamide
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Overview
Description
N-[2-(Benzenesulfonyl)-5-nitrophenyl]-1,1,1-trifluoromethanesulfonamide is a complex organic compound characterized by the presence of benzenesulfonyl, nitrophenyl, and trifluoromethanesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzenesulfonyl)-5-nitrophenyl]-1,1,1-trifluoromethanesulfonamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with a nitrophenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction . The resulting intermediate is then reacted with trifluoromethanesulfonamide to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Benzenesulfonyl)-5-nitrophenyl]-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electrophilic centers.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Oxidation: The benzenesulfonyl group can undergo oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide derivatives.
Reduction: Conversion of the nitro group to an amine.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
N-[2-(Benzenesulfonyl)-5-nitrophenyl]-1,1,1-trifluoromethanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(Benzenesulfonyl)-5-nitrophenyl]-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition is often mediated through the formation of stable complexes with the enzyme, leading to a decrease in its catalytic function . The pathways involved may include the generation of reactive oxygen species (ROS) and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog with similar sulfonamide functionality.
Nitrophenylsulfonamide: Contains both nitrophenyl and sulfonamide groups but lacks the trifluoromethanesulfonamide moiety.
Trifluoromethanesulfonamide: Contains the trifluoromethanesulfonamide group but lacks the benzenesulfonyl and nitrophenyl groups.
Uniqueness
N-[2-(Benzenesulfonyl)-5-nitrophenyl]-1,1,1-trifluoromethanesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
62677-07-0 |
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Molecular Formula |
C13H9F3N2O6S2 |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
N-[2-(benzenesulfonyl)-5-nitrophenyl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C13H9F3N2O6S2/c14-13(15,16)26(23,24)17-11-8-9(18(19)20)6-7-12(11)25(21,22)10-4-2-1-3-5-10/h1-8,17H |
InChI Key |
IPFMZFUOFDXCMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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